Acetonyl triphenylphosphonium bromide
Overview
Description
Acetonyl triphenylphosphonium bromide is a chemical compound with the linear formula C21H20BrOP . It has a molecular weight of 399.271 .
Molecular Structure Analysis
The molecular structure of Acetonyl triphenylphosphonium bromide is represented by the linear formula C21H20BrOP .Chemical Reactions Analysis
Triphenylphosphine has been used in various organic synthesis and organometallic reactions . It has been used in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .Scientific Research Applications
Synthesis and Organic Catalysis
- Acetonyl triphenylphosphonium bromide (ATPB) has been utilized as a catalyst in the cyclotrimerization of aliphatic aldehydes under solvent-free conditions. This process allows for the cyclotrimerization of aldehydes with various functionalities like olefins, ethers, esters, bromides, azides, and diesters (Hon & Lee, 2001).
- ATPB has also been effective as a catalyst in the protection and deprotection of alcohols as alkyl vinyl ethers. It can be applied to primary, secondary, and tertiary alcohols, phenols, and acid-labile alcohols (Hon, Lee, Chen & Szu, 2001).
Mitochondria Targeted Applications
- Acetonyl triphenylphosphonium derivatives have been used for cellular imaging and mitochondria-targeted photocytotoxicity. These compounds demonstrate significant effectiveness in visible light photocytotoxicity and exhibit specific localization in the mitochondria of cancer cells, suggesting potential applications in cancer treatment (Banik, Somyajit, Nagaraju & Chakravarty, 2014).
Synthesis of Derivatives and Complexes
- Triphenylphosphonium bromide derivatives have been synthesized for various applications, such as the synthesis of cyclosporine A derivatives through acetylation, bromation, and reaction with triphenylphosphine (Shen De-long, 2009).
- Similarly, compounds like triphenylmethylphosphonium chlorochromate have been synthesized from triphenylmethyl bromide and used as efficient reagents for oxidation of alcohols to their corresponding aldehydes or ketones (Hajipour, Khazdooz & Ruoho, 2005).
Nanocarrier and Drug Delivery Systems
- Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria has been explored. This approach involves conjugating triphenylphosphonium (TPP) on the surface of dendrimers for efficient cellular uptake and mitochondrial targeting, which could be useful for selective delivery of bio-actives in the treatment of diseases associated with mitochondrial dysfunction (Biswas, Dodwadkar, Piroyan & Torchilin, 2012).
Brominating Agents and Synthesis of Organic Compounds
- Acetonyl triphenylphosphonium bromide derivatives have been employed as brominating agents in the synthesis of organic compounds. For instance, 1,3-propanediylbis(triphenylphosphonium) dibromide and monotribromide have been synthesized and used for bromination of double bonds and phenolic rings (Nokhbeh, Gholizadeh, Salimi & Sparkes, 2020).
Chemical Analysis and Characterization
- Acetonyl triphenylphosphonium bromide and related compounds have been characterized and used for various chemical analyses, such as determining mitochondrial pH through NMR spectroscopy (Culcasi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBWHCFTAAHIJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945013 | |
Record name | (2-Oxopropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonyl triphenylphosphonium bromide | |
CAS RN |
2236-01-3 | |
Record name | Phosphonium, (2-oxopropyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2236-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Oxopropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50945013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetonyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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